molecular formula C8H7N3O2S B1180188 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol CAS No. 134952-04-8

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Cat. No. B1180188
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol” is a compound that has been studied for its potential biological activities . It has been used in the synthesis of new amines exhibiting anti-convulsant activity . It is also a part of the 1,3,4-thiadiazole derivatives, which have shown potential as urease inhibitors .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .


Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involved the cleavage of the S C2 and N–N bonds of 1,3,4-thiadiazole ring .

Scientific Research Applications

  • Solvent Effects on Molecular Aggregation : Studies have demonstrated that the solvent used can significantly affect the molecular aggregation of compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, showing different spectral forms induced by changes in compound concentration and aggregation effects (Matwijczuk et al., 2016).

  • Molecular Organization in Liposome Systems : Research on compounds from the 1,3,4-thiadiazole group, including 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown that fluorescence measurements in dipalmitoylphosphatidylcholine liposome systems can reveal insights into their molecular organization, influenced by changes in phase transition (Kluczyk et al., 2016).

  • Fluorescence Studies and Molecular Aggregation : Fluorescence studies of these compounds in various solvents have highlighted the impact of molecular aggregation, amino group position, and charge transfer effects on their fluorescence characteristics (Matwijczuk et al., 2018).

  • Keto/Enol Equilibrium and Tautomeric Forms : Solvent polarizability has been shown to influence the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group. The equilibrium observed is both solvent- and temperature-dependent, with significant effects from molecular substituents (Matwijczuk et al., 2017).

  • Antibacterial and Antifungal Properties : Some derivatives of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol have shown promising antibacterial and antifungal activities against various microorganisms, suggesting potential for therapeutic applications (Narayana et al., 2006).

  • Antifungal Activity Mechanism : Detailed studies on the antifungal mechanism of compounds from this group, such as 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, have revealed their potential to disrupt cell wall biogenesis in pathogenic fungi (Chudzik et al., 2019).

  • Lipophilicity and Antiproliferative Activity : The lipophilicity of antiproliferative active compounds from the 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols group and their relationships with biological activity have been explored, indicating potential applications in cancer therapy (Niewiadomy et al., 2010).

Future Directions

The future directions of “4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol” research could involve further evaluation of its urease inhibitory activities . It could also involve the synthesis of novel compounds against H. pylori bacterium by the mechanism of urease inhibition .

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSEAOZQCCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Citations

For This Compound
3
Citations
K Jakovljević, MD Joksović, IZ Matić, N Petrović… - …, 2018 - pubs.rsc.org
Hybrid compounds that combine the 1,3,4-thiadiazole-containing catechol moiety with a chalcone motif were synthesized and examined for their antioxidant activity, cytotoxicity, and …
Number of citations: 20 pubs.rsc.org
Y Lijie, F Bo, W Zhijia, G Lixin, Z Chun… - Chinese Journal of …, 2021 - sioc-journal.cn
The Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a convergent node for oncogenic cell-signaling cascades. Consequently, SHP1 represents a potential …
Number of citations: 4 sioc-journal.cn
于丽杰, 冯勃, 王智佳, 高立信, 张纯, 李佳, 周宇波… - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: wwenlong2011@163.com; ybzhou@simm.ac.cn Received April 18, 2021; …
Number of citations: 0 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.